molecular formula C17H16N2 B1309368 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine CAS No. 881040-63-7

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1309368
M. Wt: 248.32 g/mol
InChI Key: FPJMWIGZUHNDRE-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine, commonly known as THNIP, is a heterocyclic compound belonging to the imidazopyridine family. It is a versatile synthetic intermediate used in the preparation of a wide range of compounds with potential biological activity. THNIP has been the subject of numerous studies in recent years, with applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a key component in 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine, is recognized for its wide range of applications in medicinal chemistry. This scaffold is involved in the development of therapeutic agents targeting various diseases, including cancer, mycobacterial infections, leishmaniasis, convulsions, microbial infections, viral infections, diabetes, and as proton pump inhibitors and insecticides. The imidazo[1,2-a]pyridine scaffold is featured in several marketed preparations, leading to ongoing research for novel therapeutic derivatives and potential drug-like chemical libraries (Deep et al., 2016).

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h3-4,7-12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJMWIGZUHNDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZH Ren, MN Zhao, Y Yi, YY Wang, ZH Guan - Synthesis, 2016 - thieme-connect.com
A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has been developed. This reaction tolerates a …
Number of citations: 22 www.thieme-connect.com

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